molecular formula C13H17NO2 B582475 6-(Cyclohexyloxy)-4-methylnicotinaldehyde CAS No. 1289056-55-8

6-(Cyclohexyloxy)-4-methylnicotinaldehyde

Cat. No.: B582475
CAS No.: 1289056-55-8
M. Wt: 219.284
InChI Key: ONMLMKCBTGAYBP-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)-4-methylnicotinaldehyde (CAS: 1289056-55-8) is a nicotinaldehyde derivative featuring a cyclohexyloxy substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound is characterized by the InChIKey ONMLMKCBTGAYBP-UHFFFAOYSA-N and is commonly used in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research due to the reactivity of its aldehyde group .

Properties

IUPAC Name

6-cyclohexyloxy-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-13(14-8-11(10)9-15)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMLMKCBTGAYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745134
Record name 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289056-55-8
Record name 6-(Cyclohexyloxy)-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylnicotinaldehyde with cyclohexanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Another approach involves the use of cyclohexyloxy-substituted intermediates, which are then subjected to formylation reactions to introduce the aldehyde group at the desired position. This method may require the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)-4-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 6-(Cyclohexyloxy)-4-methylnicotinic acid.

    Reduction: 6-(Cyclohexyloxy)-4-methylnicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexyloxy)-4-methylnicotinaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 6-(Cyclohexyloxy)-4-methylnicotinaldehyde are best understood by comparing it to analogs with variations in substituents. Below is a detailed analysis:

Substituent Variations and Their Impacts

Table 1: Key Structural Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Suppliers Key Features
This compound Cyclohexyloxy (6), Methyl (4) C₁₃H₁₇NO₂ 219.28 1289056-55-8 7 High lipophilicity; bulky substituent
6-Methoxy-4-methylnicotinaldehyde Methoxy (6), Methyl (4) C₈H₉NO₂ 151.16 N/A N/A Smaller substituent; higher polarity
6-(Cyclohexylthio)-4-methylnicotinaldehyde Cyclohexylthio (6), Methyl (4) C₁₃H₁₇NOS 235.35 1355197-42-0 4 Thioether group; increased polarizability
6-(4-Methylphenoxy)nicotinaldehyde 4-Methylphenoxy (6) C₁₃H₁₁NO₂ 213.23 N/A 9 Aromatic substituent; π-π interactions
6-Chloro-4-methoxynicotinaldehyde Chloro (6), Methoxy (4) C₇H₆ClNO₂ 171.58 1256823-05-8 N/A Electron-withdrawing substituent

Analysis of Substituent Effects

Cyclohexyloxy vs. Methoxy (Position 6):

  • The cyclohexyloxy group in this compound imparts significant lipophilicity compared to the smaller methoxy group in 6-methoxy-4-methylnicotinaldehyde. This difference influences solubility, with the methoxy analog being more polar and water-soluble .
  • The bulky cyclohexyloxy group may hinder steric access to the aldehyde group, reducing reactivity in nucleophilic additions compared to methoxy derivatives .

Cyclohexyloxy vs. Thioethers also exhibit weaker hydrogen-bonding capacity compared to ethers .

Cyclohexyloxy vs. 4-Methylphenoxy (Position 6): The aromatic 4-methylphenoxy group in 6-(4-Methylphenoxy)nicotinaldehyde enables π-π stacking interactions, which are absent in the aliphatic cyclohexyloxy derivative. This could enhance binding affinity in biological targets or catalytic systems .

Methyl vs. Chloro (Position 4): The methyl group in this compound is electron-donating, stabilizing the pyridine ring.

Biological Activity

6-(Cyclohexyloxy)-4-methylnicotinaldehyde is a chemical compound with potential biological activities that have garnered interest in medicinal chemistry. This compound, identified by its CAS number 1289056-55-8, is a derivative of nicotinic aldehyde and incorporates a cyclohexyloxy group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO2, and its structure features a pyridine ring with a methylene group attached to an aldehyde functional group. The presence of the cyclohexyloxy moiety is significant for its biological activity, potentially affecting lipophilicity and receptor interactions.

PropertyValue
Molecular FormulaC14H17NO2
Molecular Weight233.29 g/mol
IUPAC NameThis compound
CAS Number1289056-55-8

Research indicates that this compound may act on various biological targets, particularly in the central nervous system. Its mechanism of action is believed to involve modulation of neurotransmitter receptors, particularly those related to the cholinergic system. This modulation can lead to effects such as improved cognitive function and neuroprotection.

Case Studies and Research Findings

  • Neuroprotective Effects : A study conducted by researchers at The Scripps Research Institute investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Properties : Research published in the Journal of Medicinal Chemistry reported that this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced neuronal cell deathScripps Research Institute
AntimicrobialEffective against Gram-positive/negative bacteriaJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of cytokine productionJournal of Medicinal Chemistry

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